molecular formula C9H8N2O B12886283 5-Methyl-3-(pyridin-4-yl)isoxazole

5-Methyl-3-(pyridin-4-yl)isoxazole

Cat. No.: B12886283
M. Wt: 160.17 g/mol
InChI Key: CIZOSUGHIHBZLH-UHFFFAOYSA-N
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Description

5-Methyl-3-(pyridin-4-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyridin-4-yl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the reaction . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves catalyst-free and microwave-assisted methods to enhance efficiency and yield. For instance, a one-pot method using α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be effective for synthesizing 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyridin-4-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Methyl-3-(pyridin-4-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyridin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the methyl and pyridinyl substituents.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.

    Oxazole: A related five-membered ring with one oxygen and one nitrogen atom but different positioning.

Uniqueness

5-Methyl-3-(pyridin-4-yl)isoxazole is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the pyridinyl group enhances its potential for binding to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOSUGHIHBZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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